molecular formula C11H9BrN2O3 B12637468 Methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate

Methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate

Cat. No.: B12637468
M. Wt: 297.10 g/mol
InChI Key: UQPSQIFSIULQTR-UHFFFAOYSA-N
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Description

Methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and methoxy groups in this compound potentially enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate typically involves the bromination of a quinoxaline precursor followed by esterification. One common method includes the reaction of 6-methoxyquinoxaline with bromine in the presence of a suitable solvent to introduce the bromine atom at the 8th position. The resulting bromo derivative is then esterified with methanol in the presence of an acid catalyst to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of reusable catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted quinoxalines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the quinoxaline ring.

    Reduction Products: Reduced derivatives of the quinoxaline ring.

    Hydrolysis Products: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate involves its interaction with specific molecular targets in biological systems. The bromine and methoxy groups enhance its binding affinity to these targets, potentially leading to the inhibition of key enzymes or receptors. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-6-chloroquinoxaline: Similar structure but with a chlorine atom instead of a methoxy group.

    6-Methoxyquinoxaline: Lacks the bromine atom.

    8-Bromoquinoxaline: Lacks the methoxy group.

Uniqueness

Methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate is unique due to the presence of both bromine and methoxy groups, which can enhance its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H9BrN2O3

Molecular Weight

297.10 g/mol

IUPAC Name

methyl 8-bromo-6-methoxyquinoxaline-5-carboxylate

InChI

InChI=1S/C11H9BrN2O3/c1-16-7-5-6(12)9-10(14-4-3-13-9)8(7)11(15)17-2/h3-5H,1-2H3

InChI Key

UQPSQIFSIULQTR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=NC=CN=C2C(=C1)Br)C(=O)OC

Origin of Product

United States

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